4-(1-Bromoethyl)-1-chloro-2-fluorobenzene
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Overview
Description
4-(1-Bromoethyl)-1-chloro-2-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a bromoethyl group at the fourth position, a chlorine atom at the first position, and a fluorine atom at the second position
Mechanism of Action
Target of Action
Bromoethyl compounds are often used in the synthesis of pharmaceuticals and other organic compounds . They can act as intermediates in various chemical reactions, suggesting that their targets could be diverse depending on the specific context of their use.
Mode of Action
Bromoethyl compounds are known to participate in various types of chemical reactions, including suzuki-miyaura cross-coupling reactions . In such reactions, the bromoethyl group can act as a leaving group, facilitating the formation of new carbon-carbon bonds.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (24751 g/mol) and XLogP3 (34), suggest that it may have reasonable bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1-Bromoethyl)-1-chloro-2-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-1-chloro-2-fluorobenzene typically involves multi-step organic reactions. One common method is the halogenation of a pre-existing aromatic compound. For instance, starting with 1-chloro-2-fluorobenzene, a Friedel-Crafts alkylation can be performed using bromoethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromoethyl)-1-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions or sulfonyl chlorides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alcohols
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Concentrated sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration, and chlorosulfonic acid (HSO₃Cl) for sulfonation.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives such as 4-(1-hydroxyethyl)-1-chloro-2-fluorobenzene.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation: Formation of 4-(1-bromoethyl)-1-chloro-2-fluorobenzaldehyde or 4-(1-bromoethyl)-1-chloro-2-fluorobenzoic acid.
Reduction: Formation of 4-(1-ethyl)-1-chloro-2-fluorobenzene
Scientific Research Applications
4-(1-Bromoethyl)-1-chloro-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used to develop new drugs with potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is used in the development of advanced materials such as polymers and liquid crystals, which have applications in electronics and display technologies
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Bromoethyl)-1-chlorobenzene
- 4-(1-Bromoethyl)-2-fluorobenzene
- 4-(1-Chloroethyl)-1-chloro-2-fluorobenzene
- 4-(1-Bromoethyl)-1-fluoro-2-chlorobenzene
Uniqueness
4-(1-Bromoethyl)-1-chloro-2-fluorobenzene is unique due to the specific combination of halogen substituents on the benzene ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science .
Properties
IUPAC Name |
4-(1-bromoethyl)-1-chloro-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYODLAPDPIMQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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